![molecular formula C17H16F3NO2S B2890450 (2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034262-78-5](/img/structure/B2890450.png)
(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that is synthesized by the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-(4-(trifluoromethyl)phenyl)thiazolidin-3-amine.
Scientific Research Applications
Trifluoromethyl Group in Drug Development
The trifluoromethyl group is a common functional group in pharmaceuticals . It’s found in many FDA-approved drugs over the last 20 years . The trifluoromethyl group can enhance the pharmacological activities of drugs, making them more effective .
Imidazole Containing Compounds
Although not directly related to your compound, imidazole is a similar heterocyclic moiety that has a broad range of chemical and biological properties . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Peroxisome Proliferator-Activated Receptor Agonist
Compounds similar to yours, such as “{2-Methyl-4- { {4-methyl-2- [4- (trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid”, can act as a peroxisome proliferator-activated receptor agonist . They play an important role in the regulation of central inflammation and can be used to control brain inflammation processes .
Chemical Probe Synthesis
Compounds with similar structures, such as “(4- (3- (Trifluoromethyl)-3 H -diazirin-3-yl)-2- ((trimethylsilyl)ethynyl)phenyl)methanol”, are used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .
Asymmetric Nucleophilic Fluorination of Sulfoniums
Another similar compound, “((S)-3- (3,5-Bis (trifluoromethyl)phenyl)-1- (2′- (3- (3,5-bis (trifluoromethyl)phenyl)ureido)- [1,1′-binaphthalen]-2-yl)-1-isopropylurea”, is a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They have been associated with a variety of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
For example, when appended to a ligand or pharmacophore, some compounds allow for UV light-induced covalent modification of a biological target .
Biochemical Pathways
Compounds with similar structures have been known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of compounds with similar structures .
Result of Action
Compounds with similar structures have been known to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Action Environment
The presence of sulfur in compounds with similar structures enhances their pharmacological properties .
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-10-9-14(11(2)23-10)15(22)21-7-8-24-16(21)12-3-5-13(6-4-12)17(18,19)20/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPWZWWVIKXMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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